Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a chemical compound with the molecular formula and a CAS number of 1352516-97-2. This compound belongs to the class of amines, specifically secondary amines, due to the presence of two carbon-containing groups attached to the nitrogen atom. The octahydro-1H-quinolizin structure contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis.
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is synthesized from readily available precursors in organic chemistry laboratories. It is classified under the category of aliphatic amines, which are characterized by their nitrogen atom bonded to alkyl or aryl groups. This classification is significant for understanding its reactivity and potential interactions in various chemical environments.
The synthesis of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can be achieved through various methods, primarily focusing on reductive amination techniques. One effective method involves the reaction of an appropriate carbonyl compound with methylamine in the presence of a catalyst. The use of chiral iridium catalysts, such as those developed by Kanto Chemical, enhances the efficiency and selectivity of the reaction, allowing for high yields of optically active amines .
In a typical synthesis procedure, an octahydro-1H-quinolizin derivative is reacted with methylamine under controlled conditions. The reaction may require solvents such as ethanol or dioxane and can be optimized by adjusting temperature and time to maximize yield. Characterization techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine features a quinolizidine ring system that contributes to its cyclic nature. The nitrogen atom in the quinolizidine ring is connected to a methyl group, forming a secondary amine.
Key structural data includes:
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can participate in various chemical reactions typical for amines, including:
These reactions are crucial for modifying the compound for specific applications in drug development or material science.
The reactivity of this compound can be influenced by factors such as steric hindrance from the bulky quinolizidine moiety and electronic effects due to nitrogen's lone pair. Understanding these aspects is essential for predicting reaction outcomes and optimizing synthetic routes.
The mechanism of action for methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, particularly in biological contexts, often involves its interaction with biological targets such as receptors or enzymes. Its structural features may allow it to mimic natural substrates or ligands, facilitating binding and subsequent biological activity.
Research indicates that compounds with similar structures can exhibit significant biological activity, including potential anti-cancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting tubulin polymerization .
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is expected to be a colorless to light yellow liquid or solid at room temperature. Its solubility in water may vary based on pH and temperature conditions.
Key chemical properties include:
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine has several potential applications in scientific research:
Chiral iridium catalysts represent a transformative approach for synthesizing methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine via asymmetric direct reductive amination (DARA). This method enables the single-step coupling of the ketone precursor (octahydro-1H-quinolinone derivatives) with methylamine, overcoming traditional limitations in using primary alkyl amines as nitrogen sources. The catalytic system employs in situ-generated complexes from iridium precursors and sterically tunable chiral phosphoramidite ligands. The bulky 3,3′-1-naphthyl substituents on H8-BINOL-based ligands (e.g., L4) are critical for achieving high enantioselectivity by effectively confining the imine substrate within the chiral environment during hydride transfer [2].
Technical optimization reveals that trifluoroethanol/methyl acetate solvent mixtures with 30 mol% hydrochloride salt additive significantly enhance enantioselectivity (up to 97% ee). This improvement is attributed to hydrogen-bonding interactions between the phosphoramidite ligand's (P)O group and the (N)H of the alkyl amine substrate, alongside a secondary Cl–H interaction involving the iridium-bound chlorine. Catalyst loadings as low as 0.02 mol% maintain efficacy (88% yield, 95% ee), demonstrating exceptional efficiency [2]. Kanto Chemical's Ir-PSA series catalysts (e.g., Ir-PSA18) further refine this approach, providing enantioselectivity exceeding 99% ee for structurally related amines under transfer hydrogenation conditions [5].
Table 1: Performance of Iridium Catalysts in Asymmetric Reductive Amination
Catalyst System | Ligand/Additive | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|
[Ir(cod)Cl]₂ + L4 | 3,3′-1-Naphthyl H8-BINOL | 95 | 97 | TFE/MeOAc, HCl salt, 25°C |
Ir-PSA18 (S) | Kanto proprietary ligand | >90 | >99 | iPrOH, HCO₂H/NEt₃, 40°C |
[Ir(cod)Cl]₂ + L4 + FeCl₃ | Lewis acid additive | 92 | 86 | TFE, 70°C |
Alkylation of pre-formed octahydroquinolizine scaffolds provides a robust alternative for constructing methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This two-step approach first generates the quinolizidine core via ring-forming reactions (e.g., Dieckmann condensation or intramolecular Mannich reactions), followed by N-functionalization. The key alkylation step involves nucleophilic displacement using methylamine or electrophilic reagents like chloromethyl methylamine on the secondary amine nitrogen of decahydroquinolizine [8].
Reaction efficiency depends critically on solvent polarity and base selection. Polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃) facilitate >80% yields by enhancing nucleophilicity and minimizing side reactions. Steric hindrance from the quinolizidine system necessitates extended reaction times (24–48 hours) at elevated temperatures (70–90°C). For ethyl analogues like ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, direct alkylation with ethyl iodoacetate followed by reduction demonstrates the method's adaptability to different alkyl groups [8]. Microwave irradiation can accelerate these reactions, reducing time to 1–2 hours while maintaining yields above 75% .
Table 2: Alkylation Conditions for Quinolizidine Derivatives
Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
ClCH₂N(H)CH₃ | K₂CO₃ | DMF | 80 | 24 | 82 |
ICH₂N(H)CH₃ | Cs₂CO₃ | DMSO | 90 | 18 | 88 |
BrCH₂CO₂C₂H₅ | NaH | THF | 70 | 36 | 75* |
*Requires subsequent reduction to amine
Achieving enantiopure methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine demands chirality transfer strategies due to the molecule's three contiguous stereocenters. Three predominant methodologies exist:
Chiral Catalyst Control: As detailed in Section 1.1, Ir-phosphoramidite complexes induce asymmetry during reductive amination. The ligand's binaphthyl or H8-BINOL backbone dictates absolute configuration. Bulky 1-naphthyl groups in ligand L4 force the imine substrate into a pro-(R) orientation during hydride delivery, yielding the (1S,9aR) enantiomer preferentially [2].
Chiral Auxiliaries: Carbohydrate-derived templates (e.g., galactosyl imines) enable diastereoselective Mannich-Michael cascades to establish the quinolizidine core stereochemistry. Subsequent auxiliary removal via hydrolysis or hydrogenolysis affords enantiopure intermediates for methylamination. This approach achieves diastereomeric ratios >95:5, though it requires additional synthetic steps [3] [6].
Resolution Techniques: Racemic mixtures can be resolved using enantiopure acids (e.g., (S)-mandelic acid). Recrystallization of diastereomeric salts enriches the desired enantiomer to >99% ee. Enzymatic resolution using lipases or esterases also shows promise but requires tailored substrates with hydrolyzable ester groups [3].
The (1S,9aR) configuration is pharmacologically relevant, mirroring the stereochemistry of bioactive nupharamine alkaloids. X-ray crystallography confirms the all-cis ring fusion with the methylaminomethyl group equatorial [6] [10].
Molecular hybridization integrates 1,2,3-triazole motifs into methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, enhancing structural diversity for bioactivity screening. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) serves as the principal method. The synthesis involves:
Triazole-quinolizidine hybrids exhibit modified physicochemical profiles, including increased logP (hydrophobicity) and hydrogen-bonding capacity. Biological evaluations reveal enhanced antimicrobial and kinase inhibitory activities versus the parent amine. For instance, benzimidazole-linked triazoles show sub-micromolar IC₅₀ against Src kinase, suggesting anticancer potential [3] .
Table 3: Representative Triazole Hybrids and Their Properties
Alkyne Partner | Hybrid Structure | Yield (%) | Reported Bioactivity |
---|---|---|---|
Phenylacetylene | 1-Phenyl-1,2,3-triazol-4-ylmethyl | 92 | Antifungal (Candida spp.) |
Propargyl alcohol | 1-(Hydroxymethyl)-1,2,3-triazol-4-ylmethyl | 89 | Kinase inhibition (IC₅₀ = 0.8 µM) |
Ethyl propiolate | 1-(Ethoxycarbonyl)-1,2,3-triazol-4-ylmethyl | 85 | Antibacterial (S. aureus) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7